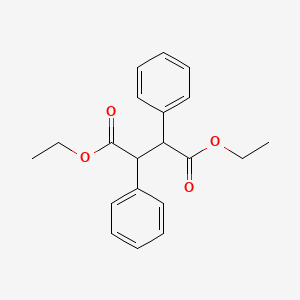

Diethyl 2,3-diphenylbutanedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,3-diphenylbutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAMWUWLDQUKAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl 2,3 Diphenylbutanedioate

Classical Approaches to Substituted Succinate (B1194679) Esters

The synthesis of substituted succinate esters, such as Diethyl 2,3-diphenylbutanedioate, has been approached through several classical methodologies. These methods form the foundation for producing the basic carbon skeleton and subsequently introducing the desired ester functionalities.

Oxidative Coupling Strategies for 2,3-Diaryl Succinate Synthesis

Oxidative coupling represents a powerful strategy for forming the central carbon-carbon bond in 2,3-diaryl succinates. This approach typically involves the dimerization of enolates derived from phenylacetate (B1230308) esters. The reaction is initiated by a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, which is then oxidized by a suitable agent. For instance, the oxidative coupling of 2-alkyl acetic esters has been achieved using reagents like TiCl₄ in conjunction with LDA, though these conditions can be harsh, often requiring very low temperatures (-70 °C). google.com

Another pathway involves the dimerization coupling of 2-alkyl-malonic ester compounds. This method produces a 1,2-dialkyl-1,1,2,2-tetra(alkoxycarbonyl)ethane intermediate. This intermediate then undergoes hydrolysis and decarboxylation to yield the 2,3-dialkyl succinic acid, which can be subsequently esterified. google.com This multi-step process offers a versatile route to various symmetrically substituted succinates.

Reduction of Cyclic Imide Precursors and Subsequent Esterification

An alternative classical route involves the use of cyclic imide precursors, specifically 2,3-diphenylsuccinimide. This method hinges on the reduction of the imide functionality to the corresponding diol or a related reduced species, which is then converted to the diester. While the direct reduction of the imide to the diacid or diester can be challenging, this pathway offers a way to establish the desired stereochemistry of the phenyl groups early in the synthesis, as the cyclic precursor can often be prepared with specific stereoisomeric purity. Subsequent esterification would then yield the target this compound.

Direct Esterification of 2,3-Diphenylsuccinic Acid

The most straightforward method for preparing this compound is the direct esterification of 2,3-diphenylsuccinic acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.orgchemguide.co.uk The process, known as Fischer esterification, involves heating the carboxylic acid and alcohol under reflux. libretexts.orgchemguide.co.uk To drive the reversible reaction towards the product, the ester can be distilled off as it forms, particularly if it has the lowest boiling point in the mixture. chemguide.co.uklibretexts.org

A described procedure for a similar compound involves dissolving 2,3-diphenylsuccinic acid in dehydrated ethanol and adding a catalytic amount of concentrated sulfuric acid. The mixture is then heated to reflux for a period, such as 2.5 hours, to facilitate the conversion to the diethyl ester. google.com The efficiency of this reaction can be impacted by factors such as steric hindrance from the bulky phenyl groups and the presence of water, which can hydrolyze the product back to the carboxylic acid. researchgate.net

Table 1: Comparison of Esterification Methods

| Method | Reagents | Catalyst | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄) | Heat/Reflux | Simple, common reagents | Reversible, can be slow |

| Acyl Chloride Method | Acyl Chloride, Alcohol | None (or base like pyridine) | Room Temperature | Vigorous, fast reaction | Acyl chloride is moisture sensitive |

| Acid Anhydride Method | Acid Anhydride, Alcohol | None (or acid catalyst) | Warming | Milder than acyl chlorides | Slower than acyl chlorides |

Stereoselective and Asymmetric Synthesis of this compound

Controlling the three-dimensional arrangement of the atoms is a critical aspect of modern organic synthesis. For this compound, which has two stereocenters, three stereoisomers are possible: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound (2R,3S).

Diastereoselective Synthesis of meso-Diethyl 2,3-diphenylbutanedioate

The synthesis of the meso isomer requires methods that selectively form one diastereomer over the others. Such selectivity can often be achieved by controlling the reaction conditions of coupling or reduction reactions. For example, the choice of metal and ligands in an oxidative coupling reaction can influence the relative orientation of the two phenyl groups as the new carbon-carbon bond is formed. Similarly, the stereoselective reduction of a precursor like dibenzoylstilbene can lead to the preferential formation of the meso-diol, which can then be oxidized and esterified to the target meso-diester. The specific synthesis of meso-2,3-diphenyl-succinic acid diethyl ester has been documented, indicating the feasibility of isolating this specific diastereomer. chemicalbook.com

Enantioselective Synthesis of Chiral this compound Isomers

Producing a single enantiomer of this compound requires an asymmetric synthesis strategy. This often involves the use of chiral catalysts or auxiliaries that can differentiate between the two enantiotopic faces of a prochiral substrate or between the two enantiomers in a racemic mixture (kinetic resolution).

One powerful approach is the desymmetrization of meso-diols. Although not directly applied to this compound in the provided context, the principle of using a chiral catalyst to selectively react with one of the two identical hydroxyl groups in a meso-diol is a well-established method for generating chiral molecules. nih.gov An enantioselective aldol (B89426) reaction, for instance, has been used to prepare chiral α-bromo β-hydroxy esters, which are precursors to other complex chiral molecules, demonstrating the power of this approach. scispace.com Such strategies could be adapted to precursors of this compound to install the desired absolute stereochemistry.

Chiral Auxiliary and Catalyst-Controlled Asymmetric Approaches

Asymmetric synthesis of this compound can be effectively achieved by employing chiral auxiliaries. These are stereogenic compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter(s) have been established, the auxiliary can be removed and ideally recycled. researchgate.net

One of the most successful classes of chiral auxiliaries is the oxazolidinones, often referred to as Evans' auxiliaries. researchgate.net In a typical application, the chiral oxazolidinone is acylated to form an N-acyloxazolidinone. Deprotonation of this species with a suitable base generates a chiral enolate, which can then react with an electrophile. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation or aldol reaction. researchgate.net For the synthesis of a 2,3-diphenylsuccinate derivative, a strategy could involve the reaction of a phenyl-containing N-acyloxazolidinone enolate with a benzyl (B1604629) halide or a related electrophile.

Another notable example involves the use of camphor-derived chiral auxiliaries, as developed by Helmchen. These auxiliaries have been used in diastereoselective alkylations and Diels-Alder reactions. researchgate.net A key advantage of some of these systems is that by simply changing the solvent, it is possible to selectively obtain different diastereomers from the same chiral starting material. researchgate.net

A more direct approach to chiral succinic acid derivatives has been demonstrated using a chiral iron succinoyl complex. Alkylation of the complex [(η⁵-C₅H₅)Fe(CO)(PPh₃)COCH₂CH₂CO₂Buᵗ] occurs with high regio- and stereoselectivity to produce β-alkyl substituted iron succinoyl complexes. Subsequent oxidative decomplexation yields homochiral α-alkyl succinic acid derivatives. rsc.org This methodology provides a pathway to enantiomerically pure building blocks for more complex molecules.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

| Evans' Oxazolidinones | Alkylation, Aldol Reactions | High diastereoselectivity due to steric shielding. researchgate.netresearchgate.net |

| Helmchen's Camphor Derivatives | Alkylation, Diels-Alder | Solvent-controlled diastereoselectivity. researchgate.net |

| Iron Succinoyl Complex | Alkylation | High regio- and stereoselectivity for α-alkyl succinic acids. rsc.org |

Organocatalytic Methods in Vicinal Diaryl Succinate Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. youtube.com This approach avoids the use of often toxic and expensive metal catalysts. For the synthesis of vicinal diaryl succinates like this compound, organocatalytic methods can be employed to control the formation of the two adjacent stereocenters.

While a direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalysis can be applied to the synthesis of chiral succinate derivatives. For instance, the enantioselective Michael addition of a nucleophile to an α,β-unsaturated ester, catalyzed by a chiral organocatalyst, can establish one of the stereocenters. A subsequent stereoselective reaction at the adjacent carbon would complete the vicinal diaryl succinate core.

Chiral secondary amines, such as proline and its derivatives, are common organocatalysts that can activate α,β-unsaturated aldehydes and ketones through the formation of chiral enamines or iminium ions. nih.gov This activation strategy has been successfully used in a variety of asymmetric transformations. The enantioselective synthesis of functionalized dihydropyridazines, for example, involves a cascade reaction initiated by an aza-Michael addition, where the stereocenter is installed, followed by an intramolecular aldol reaction. nih.gov

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, are also highly effective in controlling stereoselectivity. These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to highly ordered transition states. The synthesis of chiral spirooxindoles has been achieved with high diastereo- and enantioselectivity using such catalysts. researchgate.net

Enzymatic and Biocatalytic Pathways for Chiral this compound Intermediates

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them attractive for the synthesis of chiral compounds. nih.gov Biocatalytic approaches to chiral intermediates for this compound can involve either the kinetic resolution of a racemic mixture or the asymmetric synthesis from a prochiral substrate. core.ac.uknih.gov

A common strategy is the enzymatic resolution of a racemic carboxylic acid or ester. Lipases are frequently used for this purpose due to their broad substrate specificity and commercial availability. For instance, the racemic 2,3-diphenylsuccinic acid or its diethyl ester could be subjected to enzymatic hydrolysis or esterification. The enzyme would selectively catalyze the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer from the product. Lipase (B570770) PS has been used for the enantioselective esterification of racemic 1-phenyl-2,3-epoxybutan-1-ol, a potential precursor. researchgate.net

Another approach is the enantioselective reduction of a prochiral ketone. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to chiral alcohols with high enantioselectivity. nih.gov A potential precursor to this compound, a diketone, could be selectively reduced to a chiral diol, which could then be further elaborated.

Table 2: Examples of Biocatalytic Approaches for Chiral Synthesis

| Enzyme Class | Reaction Type | Application Example |

| Lipases | Kinetic Resolution (Hydrolysis/Esterification) | Resolution of racemic alcohols and esters. researchgate.netcore.ac.uk |

| Ketoreductases (KREDs) | Asymmetric Reduction | Enantioselective reduction of ketones to chiral alcohols. nih.gov |

| Nitrilases/Hydratases | Asymmetric Hydrolysis | Conversion of nitriles to chiral carboxylic acids. |

Modern Catalytic Approaches for this compound Synthesis

Modern catalytic methods, particularly those involving transition metals, offer powerful and efficient routes to construct the carbon skeleton of this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Palladium and nickel catalysts are particularly effective for the formation of carbon-carbon bonds. thieme-connect.deyoutube.com The synthesis of the 1,2-diphenylethane (B90400) backbone of the target molecule could be envisioned through a reductive coupling of two molecules of a phenyl-substituted precursor.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to form C-C bonds. rsc.org For the synthesis of a succinate derivative, a strategy could involve the coupling of a suitable organoboron or organotin reagent with a vinyl or aryl halide.

Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful method for joining two electrophiles. nih.gov This approach is particularly useful for the coupling of sp³-hybridized carbons. A potential route to this compound could involve the nickel-catalyzed reductive coupling of ethyl 2-bromo-2-phenylacetate.

Lewis Acid and Brønsted Acid Catalysis in Esterification

The final step in the synthesis of this compound from 2,3-diphenylsuccinic acid is an esterification reaction with ethanol. This reaction is typically catalyzed by an acid. Both Lewis acids and Brønsted acids can be employed for this purpose.

Lewis acids, such as metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃), are effective catalysts for esterification. uva.nl They activate the carboxylic acid by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. mdpi.com

Brønsted acids, such as sulfuric acid or p-toluenesulfonic acid, are also commonly used. The proton from the Brønsted acid protonates the carbonyl oxygen of the carboxylic acid, which similarly increases the electrophilicity of the carbonyl carbon. The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-16), offers advantages in terms of catalyst separation and recycling. csic.es

Iodine has also been reported as a mild and efficient Lewis acid catalyst for the esterification of carboxylic acids with alcohols. researchgate.net

Table 3: Catalysts for the Esterification of 2,3-Diphenylsuccinic Acid

| Catalyst Type | Examples | Mode of Activation |

| Lewis Acids | Sc(OTf)₃, Yb(OTf)₃, Iodine | Coordination to carbonyl oxygen. uva.nlmdpi.comresearchgate.net |

| Brønsted Acids | H₂SO₄, p-TsOH, Amberlyst-16 | Protonation of carbonyl oxygen. csic.es |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net When evaluating the different synthetic routes to this compound, several green chemistry metrics can be considered, with atom economy being a key one.

Atom Economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. mdpi.com

Addition reactions generally have a 100% atom economy as all the atoms of the reactants are incorporated into the product.

Substitution and elimination reactions have lower atom economies as they generate byproducts.

Catalytic reactions are generally preferred over stoichiometric reactions as the catalyst is not consumed and does not contribute to the waste stream.

For the synthesis of this compound, a route that proceeds via a catalytic reductive coupling of a precursor like ethyl phenylacetate would likely have a higher atom economy than a multi-step synthesis involving protecting groups and stoichiometric reagents.

Another important metric is the E-Factor (Environmental Factor) , which is the ratio of the mass of waste to the mass of product. A lower E-Factor indicates a greener process. The choice of solvents, reagents, and purification methods all contribute to the E-Factor. The use of biocatalysis and organocatalysis can often lead to greener processes due to the mild reaction conditions and reduced use of hazardous materials. nih.govresearchgate.net

The development of synthetic methodologies for this compound that are both stereoselective and adhere to the principles of green chemistry remains an important goal for synthetic organic chemists.

Chemical Transformations and Reactivity of Diethyl 2,3 Diphenylbutanedioate

Reactions Involving the Ester Functionality

The ester groups are primary sites for chemical modification, allowing for a range of reactions including hydrolysis, transesterification, nucleophilic attacks, and reductions.

The ester functionalities of diethyl 2,3-diphenylbutanedioate can be hydrolyzed to the corresponding dicarboxylic acid, 2,3-diphenylbutanedioic acid (also known as 2,3-diphenylsuccinic acid). ontosight.ai This reaction is typically carried out under acidic or basic conditions. Basic hydrolysis, or saponification, involves treatment with a base such as sodium hydroxide (B78521), followed by acidification to yield the dicarboxylic acid.

Transesterification, the process of exchanging the ethyl group of the ester with another alcohol, can also be achieved. This reaction is often catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol. For example, reaction with methanol (B129727) would yield dimethyl 2,3-diphenylbutanedioate. nih.gov

The carbonyl carbons of the ester groups are electrophilic and thus susceptible to attack by nucleophiles. While the ethoxy group is not an excellent leaving group, strong nucleophiles can lead to substitution reactions. For instance, reaction with organometallic reagents like Grignard reagents or organolithium compounds could potentially lead to the formation of tertiary alcohols after a double addition.

The ester groups of this compound can be reduced to primary alcohols, yielding 2,3-diphenylbutane-1,4-diol. nih.govnih.gov Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as weaker reducing agents like sodium borohydride (B1222165) are generally not effective in reducing esters. masterorganicchemistry.comyoutube.com The reaction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide and a second hydride addition to the resulting aldehyde.

| Reagent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 2,3-Diphenylbutane-1,4-diol | A strong reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.comyoutube.com |

The butane (B89635) backbone and the phenyl groups of this compound are generally stable to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, the phenyl groups could be oxidized, though this is not a common or synthetically useful reaction. The butane backbone itself is also relatively resistant to oxidation.

Reactions at the Vicinal Stereocenters

The two stereocenters at the C2 and C3 positions of the butane backbone are key features of this compound, influencing its stereochemistry and providing sites for further functionalization.

The hydrogens on the C2 and C3 carbons are not particularly acidic, making direct deprotonation and subsequent functionalization challenging. However, derivatization can be achieved through reactions that proceed via the enolate of the ester. For example, under specific conditions, it might be possible to introduce substituents at these positions.

More commonly, functionalization of the butane backbone is achieved on the parent dicarboxylic acid, 2,3-diphenylbutanedioic acid. ontosight.ai For example, the dicarboxylic acid can be converted to its diacyl chloride, which can then undergo a variety of reactions. Additionally, reactions that involve the phenyl groups, such as electrophilic aromatic substitution, could be performed, although the presence of the deactivating ester groups would influence the position of substitution.

Stereochemical Inversion and Retention Pathways

The stereochemistry of this compound is defined by the relative and absolute configurations of its two stereogenic centers at the C2 and C3 positions. The molecule can exist as a pair of enantiomers (the dl-pair, or (2R,3R) and (2S,3S) isomers) and a meso compound ((2R,3S) isomer), which is superimposable on its mirror image. The interconversion between these stereoisomers, specifically the transformation of a meso isomer into a dl-pair or the epimerization of one enantiomer into its diastereomer, represents a stereochemical inversion pathway.

While specific studies detailing the stereochemical inversion and retention pathways for this compound are not extensively documented in publicly available literature, the potential for such transformations can be inferred from the fundamental principles of organic chemistry and studies of similar molecules. The key to stereochemical inversion at the carbon atoms bearing the phenyl groups is the formation of an enolate intermediate. Under basic conditions, a proton can be abstracted from one of the α-carbons (C2 or C3), leading to the formation of a planar enolate. Reprotonation of this intermediate can occur from either face, leading to either retention of the original stereochemistry or its inversion.

The equilibrium between the meso and dl diastereomers can be influenced by the reaction conditions, such as the choice of base and solvent. Bulky bases may exhibit a degree of facial selectivity during the deprotonation and reprotonation steps, potentially favoring the formation of one diastereomer over the other. The relative thermodynamic stabilities of the meso and dl isomers also play a crucial role in determining the final ratio of products at equilibrium. In related systems, such as diethyl 2,3-dicyano-2,3-diphenyl succinates, distinct dl and meso isomers have been identified, underscoring the stereochemical richness of this class of compounds. jlu.edu.cn

Pathways that proceed without the cleavage of any of the bonds to the stereogenic centers are expected to result in retention of stereochemistry. For example, reactions that selectively target the ester functionalities without affecting the C2-C3 bond or the C-H bonds at these centers would proceed with retention.

Table 1: Potential Stereochemical Pathways for this compound

| Pathway | Description | Key Intermediate | Expected Outcome |

| Stereochemical Inversion | Interconversion between meso and dl diastereomers. | Enolate | Epimerization/Racemization |

| Stereochemical Retention | Reactions at the ester groups without affecting the chiral centers. | Tetrahedral intermediate at the carbonyl carbon | Retention of configuration at C2 and C3 |

Mechanisms of Key Reactions

The reactivity of this compound is primarily centered around its two ester functional groups. Hydrolysis of these esters to the corresponding 2,3-diphenylbutanedioic acid (also known as 2,3-diphenylsuccinic acid) is a fundamental transformation. The mechanism of this hydrolysis can proceed through several pathways, depending on the reaction conditions.

Under typical acidic or basic conditions, the hydrolysis is expected to follow a standard nucleophilic acyl substitution mechanism.

Base-Catalyzed Hydrolysis (Saponification): This mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of one of the ester groups. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the ethoxide leaving group, yielding a carboxylic acid and ethanol (B145695). Given the presence of two ester groups, this process would occur sequentially at both ends of the molecule. This pathway generally proceeds with retention of stereochemistry at the C2 and C3 centers as the bonds to these chiral carbons are not broken.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol is eliminated as the leaving group, regenerating the acid catalyst and forming the carboxylic acid. Similar to the base-catalyzed mechanism, this pathway is expected to proceed with retention of stereochemistry at the C2 and C3 positions.

Interestingly, mechanistic studies on related molecules containing a diethyl phenylmalonate moiety have revealed more complex hydrolysis pathways. nih.gov For instance, the hydrolysis of certain complex malonate esters has been shown to proceed through an initial hydrolysis of one of the ester groups, followed by a decarboxylative fragmentation. nih.gov While this compound is a succinate (B1194679) and not a malonate, this highlights the possibility of non-standard reaction mechanisms in sterically hindered and electronically rich systems. However, for this compound, the simple hydrolysis to 2,3-diphenylsuccinic acid, as seen in the hydrolysis of related precursors, is the most direct and anticipated reaction pathway. orgsyn.org

Table 2: Proposed Steps for Base-Catalyzed Hydrolysis of this compound

| Step | Description |

| 1 | Nucleophilic attack of a hydroxide ion on one of the ester carbonyl carbons. |

| 2 | Formation of a tetrahedral intermediate. |

| 3 | Elimination of the ethoxide leaving group to form the carboxylate. |

| 4 | Repetition of steps 1-3 on the second ester group. |

| 5 | Acidic workup to protonate the dicarboxylate to form 2,3-diphenylbutanedioic acid. |

Applications of Diethyl 2,3 Diphenylbutanedioate in Advanced Organic Synthesis

Diethyl 2,3-diphenylbutanedioate as a Chiral Building Block

As a molecule possessing two stereocenters, this compound has the potential to serve as a chiral building block in asymmetric synthesis. The specific stereoisomers, such as (2S, 3S)-diethyl 2,3-diphenylbutanedioate, are available commercially, indicating a potential utility in stereoselective chemical processes.

Table 1: Physicochemical Properties of (2S, 3S)-diethyl 2,3-diphenylbutanedioate

| Property | Value |

|---|---|

| CAS Number | 24097-93-6 |

| Molecular Formula | C₂₀H₂₂O₄ |

| Exact Mass | 326.15 g/mol |

| Stereocenter Count | 2 |

This data is compiled from publicly available chemical databases.

There is currently no specific information in the scientific literature detailing the use of this compound as a direct precursor to enantiopure pharmaceuticals. While chiral succinic acid derivatives are important motifs in various biologically active molecules, the direct application of this specific diester is not documented.

Detailed research findings on the application of this compound in the synthesis of natural products are not available in the reviewed scientific literature.

Utility in the Synthesis of Complex Organic Architectures

The utility of this compound in the synthesis of complex organic architectures is not extensively reported.

While the inherent chirality of this compound suggests its potential for transferring stereochemical information, specific examples of its use in the formation of new chiral centers in target molecules are not described in available research.

No specific studies detailing the use of this compound in the construction of supramolecular structures were identified.

Ligand Design and Metal Complexation

The potential for this compound to be transformed into chiral ligands for metal complexation exists, primarily through modification of its ester groups. However, there is no direct evidence in the scientific literature of this compound being used for ligand design or in the formation of specific metal complexes for applications such as asymmetric catalysis.

Intermediate in Polymer Chemistry

This compound, a diester of a substituted succinic acid, possesses the fundamental structural requirements to be considered as a potential intermediate in polymer chemistry, particularly in the synthesis of polyesters. While extensive research detailing its direct application in polymerization is not widely available in publicly accessible literature, its chemical nature allows for theoretical consideration in several polymeric applications.

The core principle of polyesterification involves the reaction of a dicarboxylic acid or its derivative, such as a diester, with a diol. In this context, this compound could theoretically serve as a monomeric unit. The presence of the two ethyl ester groups allows for transesterification reactions with a suitable diol under appropriate catalytic conditions to form a polyester (B1180765) chain.

The incorporation of the bulky and rigid 2,3-diphenylbutanedioate moiety into a polymer backbone would be expected to significantly influence the properties of the resulting material. The phenyl groups would likely enhance the thermal stability and glass transition temperature (Tg) of the polymer due to increased steric hindrance and intermolecular pi-pi stacking interactions. This could lead to the development of high-performance polymers with improved heat resistance.

Furthermore, the stereochemistry of the 2,3-diphenylbutanedioate unit could be exploited to control the microstructure and, consequently, the physical properties of the polyester. The use of specific stereoisomers, such as the (2S,3S) or (2R,3R) enantiomers, could lead to the formation of stereoregular polymers with potentially crystalline properties, which would differ from polymers synthesized from the racemic or meso diastereomers.

Potential Applications in Polymer Synthesis:

| Potential Role | Description | Expected Impact on Polymer Properties |

| Monomer | As a dicarboxylic acid component, it can be polymerized with various diols to produce novel polyesters. | Introduction of rigidity and aromatic character, potentially increasing thermal stability and modifying mechanical properties. |

| Chain Extender | In principle, it could be used in small amounts to link shorter polymer chains, increasing the overall molecular weight of polyesters or polyurethanes. | Alteration of melt viscosity and mechanical strength of the final polymer. |

| Crosslinking Agent Precursor | Functionalization of the phenyl groups could introduce reactive sites for subsequent crosslinking reactions. | Enhancement of dimensional stability and solvent resistance of the polymer network. |

It is important to note that the practical application of this compound in polymer chemistry would require detailed investigation into its reactivity, polymerization kinetics, and the properties of the resulting polymers. The steric hindrance from the two phenyl groups might affect the rate and degree of polymerization. Nevertheless, its structure presents an intriguing platform for the design of novel polymeric materials.

Theoretical and Computational Investigations of Diethyl 2,3 Diphenylbutanedioate

Electronic Structure and Conformation Analysis

The electronic structure and preferred conformation of diethyl 2,3-diphenylbutanedioate are intrinsically linked. The bulky phenyl and ethoxycarbonyl groups introduce significant steric interactions that, along with electronic factors, dictate the molecule's three-dimensional arrangement.

Density Functional Theory (DFT) Studies of Ground State Properties

| Property | Value | Computational Method |

|---|---|---|

| Molecular Weight | 298.3 g/mol | PubChem 2.1 |

| XLogP3-AA | 3.3 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 5 | Cactvs 3.4.6.11 |

| Exact Mass | 298.12050905 Da | PubChem 2.1 |

| Topological Polar Surface Area | 52.6 Ų | Cactvs 3.4.6.11 |

These computed values for the dimethyl ester suggest a molecule with moderate lipophilicity (XLogP3-AA) and a significant polar surface area due to the two ester groups. The number of rotatable bonds indicates a high degree of conformational flexibility. It is reasonable to expect that this compound would exhibit similar electronic properties, with slight variations due to the larger ethyl groups.

Conformational Analysis and Steric Effects of Phenyl Substituents

The conformational landscape of this compound is dominated by the steric hindrance imposed by the two phenyl groups and the two ethoxycarbonyl groups. Studies on related compounds, such as diisobutyl 2,3-dicyano-2,3-diphenyl succinate (B1194679), highlight the severe steric tension in such molecules. researchgate.net In these systems, an anti-conformation is often favored to minimize steric clashes. researchgate.net The central C-C bond in these sterically hindered succinates can be significantly elongated compared to a standard C-C single bond. researchgate.net

For this compound, two diastereomers exist: a meso form and a pair of enantiomers (dl-pair). The relative orientation of the phenyl and ethoxycarbonyl groups will differ between these isomers, leading to distinct conformational preferences and stabilities. The bulky nature of the substituents likely restricts free rotation around the central C2-C3 bond, leading to well-defined, low-energy conformers. The interplay of gauche and anti-interactions between the vicinal substituents is a key determinant of the most stable conformation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a crucial tool for understanding the mechanisms of reactions involving complex organic molecules. While specific studies on this compound are sparse, the principles of computational reaction mechanism elucidation can be applied.

Transition State Calculations for Key Transformations

Transition state calculations are instrumental in determining the energy barriers and geometries of the high-energy species that lie on the reaction coordinate between reactants and products. For reactions involving this compound, such as hydrolysis or aminolysis, computational methods like DFT could be used to locate the transition states. These calculations would reveal the precise arrangement of atoms at the point of maximum energy and provide insights into the factors that influence the reaction rate.

Energy Profiles of Catalyzed and Uncatalyzed Reactions

By mapping the potential energy surface of a reaction, computational chemistry can generate energy profiles for both catalyzed and uncatalyzed pathways. For instance, the hydrolysis of the ester groups in this compound can proceed through an acid- or base-catalyzed mechanism. Computational modeling could be employed to compare the energy barriers of these pathways, thereby explaining the catalytic effect. A study on the hydrolysis of a complex malonate ester demonstrated how computational approaches can elucidate intricate reaction mechanisms, such as those involving fragmentation pathways. nih.gov

Spectroscopic Data Interpretation and Prediction

Spectroscopic techniques are fundamental for the characterization of this compound. Theoretical calculations can aid in the interpretation of experimental spectra. For example, DFT calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared to experimental data to confirm the structure and stereochemistry of the molecule. Mass spectrometry, particularly techniques like FAB-B/E linked scan metastable ion spectrometry, has been used to differentiate between the dl and meso isomers of related diethyl 2,3-dicyano-2,3-diphenyl succinates, a method that could likely be applied to this compound as well. jlu.edu.cn

Computational Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Detailed theoretical investigations into the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound are not extensively available in current scientific literature. Computational chemistry methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are standard approaches for predicting such spectroscopic data. These methods allow for the calculation of chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (IR) which can then be compared with experimental data to confirm molecular structures and stereochemistry.

For a molecule like this compound, which possesses stereocenters, computational NMR would be particularly valuable in distinguishing between diastereomers (e.g., the meso and the (d,l)-racemic mixture). Theoretical calculations would likely predict distinct chemical shifts for the methine and methylene (B1212753) protons of the different stereoisomers due to their different chemical environments.

Similarly, computational IR spectroscopy could identify characteristic vibrational modes. Key absorptions would be expected for the carbonyl (C=O) stretching of the ester groups and the C-O stretching, as well as vibrations associated with the phenyl rings. Theoretical calculations would help in assigning these bands and understanding how they might differ between stereoisomers.

While specific data tables for this compound are not present in the surveyed literature, a general approach to such a study would involve:

Optimization of the 3D geometry of the meso, (R,R), and (S,S) stereoisomers.

Calculation of NMR shielding tensors and IR frequencies at a chosen level of theory (e.g., B3LYP/6-31G(d)).

Conversion of shielding tensors to chemical shifts using a reference compound like tetramethylsilane (B1202638) (TMS).

Scaling of calculated vibrational frequencies to account for anharmonicity and other systematic errors.

A representative, though hypothetical, data table based on such a computational study is presented below to illustrate the expected output.

Hypothetical Computational Spectroscopic Data for this compound

| Parameter | meso-isomer | (R,R)/(S,S)-enantiomers |

| ¹H NMR Chemical Shift (ppm) | ||

| Phenyl-H | 7.20-7.40 | 7.15-7.35 |

| Methine-H | 3.95 | 4.10 |

| Methylene-H (OCH₂) | 4.05 | 4.15 |

| Methyl-H (CH₃) | 1.10 | 1.20 |

| ¹³C NMR Chemical Shift (ppm) | ||

| Carbonyl-C | 172.5 | 173.0 |

| Phenyl-C (ipso) | 138.0 | 138.5 |

| Phenyl-C | 127.0-129.0 | 127.5-129.5 |

| Methine-C | 55.0 | 56.5 |

| Methylene-C (OCH₂) | 61.0 | 61.5 |

| Methyl-C (CH₃) | 14.0 | 14.2 |

| Key IR Frequencies (cm⁻¹) | ||

| C=O Stretch | 1735 | 1740 |

| C-O Stretch | 1180 | 1185 |

| C-H (Aromatic) | 3030-3100 | 3030-3100 |

| C-H (Aliphatic) | 2900-3000 | 2900-3000 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the surveyed literature.

Chirality and Stereochemical Predictions

The presence of two stereogenic centers at the C2 and C3 positions of the butanedioate backbone means that this compound can exist as three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound (2R,3S or 2S,3R, which are identical).

Optical Rotation and Circular Dichroism Calculations

Predicting the chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD), is a powerful application of quantum chemistry. These calculations are crucial for assigning the absolute configuration of chiral molecules by comparing the calculated and experimental values.

Time-dependent density functional theory (TD-DFT) is a common method used to calculate ECD spectra, while both DFT and HF methods can be used to compute optical rotation. The specific rotation would be calculated for the (2R,3R) and (2S,3S) enantiomers, with the expectation that they would have equal magnitude and opposite signs. The meso compound, being achiral, would have a calculated optical rotation of zero.

A comprehensive computational study would involve:

Conformational analysis to identify the most stable conformers of each stereoisomer.

Calculation of the OR and ECD spectra for each significant conformer.

Boltzmann averaging of the properties of the individual conformers to obtain the final predicted values.

Diastereomeric and Enantiomeric Excess Prediction

While computational chemistry cannot directly predict the diastereomeric or enantiomeric excess produced in a specific chemical reaction without modeling the reaction's transition states, it can provide the thermodynamic stabilities of the different stereoisomers. By calculating the ground-state energies of the meso and the enantiomeric pair, one can determine their relative stabilities. This information can be useful in understanding equilibria between the diastereomers.

Predicting the outcome of a stereoselective synthesis would require a more complex computational study of the reaction mechanism, including the structures and energies of the transition states leading to each stereoisomer. The difference in the activation energies for the formation of the different stereoisomers would determine the diastereomeric or enantiomeric ratio.

Quantum Chemical Topology and Molecular Quantum Dynamics Studies

Advanced computational methods like Quantum Chemical Topology (QCT) and Molecular Quantum Dynamics (MQD) offer deeper insights into the electronic structure and dynamic behavior of molecules.

QCT, through the Quantum Theory of Atoms in Molecules (QTAIM), analyzes the topology of the electron density to partition a molecule into atomic basins. This allows for the characterization of chemical bonds and intermolecular interactions based on the properties at bond critical points. For this compound, a QTAIM analysis could precisely describe the nature of the covalent bonds and identify any non-covalent interactions, such as intramolecular hydrogen bonds or steric repulsions, that influence the conformational preferences of the stereoisomers.

Molecular Quantum Dynamics simulations could be employed to study the time evolution of the molecular system. This would be particularly relevant for understanding conformational changes and the vibrational dynamics of the molecule. For instance, MQD could model the torsional motions around the C2-C3 bond and the rotations of the phenyl and ethyl groups, providing a more detailed picture of the molecule's flexibility than static quantum chemical calculations.

However, a review of the existing scientific literature indicates a lack of specific studies applying QCT or MQD to this compound.

Future Perspectives in Diethyl 2,3 Diphenylbutanedioate Research

Development of Novel and More Efficient Synthetic Routes

The synthesis of Diethyl 2,3-diphenylbutanedioate, particularly its chiral forms, remains a key area for future development. While traditional methods exist, the focus is shifting towards more sustainable, efficient, and scalable approaches.

One promising avenue is the exploration of organocatalysis . Chiral secondary amines, for instance, have been successfully employed in the enantioselective synthesis of related dihydropyridazines through a cascade reaction, suggesting their potential applicability to the asymmetric synthesis of this compound. nih.gov This approach avoids the use of metal catalysts, aligning with the principles of green chemistry.

Furthermore, biocatalysis presents a powerful tool for the stereoselective synthesis of chiral esters. Enzymes, such as lipases, have demonstrated high efficiency and enantioselectivity in the synthesis of various chiral intermediates. nih.gov For example, immobilized Talaromyces thermophilus lipase (B570770) has been used for the kinetic resolution of a related succinate (B1194679) derivative. nih.gov Future work could involve screening and engineering enzymes specifically for the synthesis of the desired stereoisomers of this compound.

Additionally, the development of novel synthetic strategies, such as the one-pot Rh-catalyzed asymmetric hydrogenation-condensation for chiral succinate dehydrogenase inhibitors, showcases the potential for highly efficient and stereoselective routes to succinate derivatives. whiterose.ac.uk Adapting such methodologies to this compound could significantly improve its accessibility.

Exploration of New Catalytic Systems for Stereoselective Synthesis

The control of stereochemistry is paramount for unlocking the full potential of this compound's applications. Future research will undoubtedly concentrate on the discovery and optimization of new catalytic systems to achieve high diastereo- and enantioselectivity.

The use of bifunctional catalysts , which possess both a binding site and a catalytic site, is a promising direction. These catalysts can pre-organize the substrates in the transition state, leading to enhanced stereocontrol. For instance, chiral Brønsted base catalysts have been shown to be effective in various asymmetric transformations. researchgate.net The development of catalysts that can effectively control the two stereocenters in this compound is a key challenge.

Phase transfer catalysis using chiral catalysts is another area with potential. This technique has been applied to the asymmetric synthesis of other complex molecules, offering a practical and scalable method for generating enantiomerically enriched products. researchgate.net Exploring a variety of chiral ligands and reaction conditions will be crucial for its successful application to this compound.

Moreover, the use of high-throughput screening of combinatorial catalyst libraries can accelerate the discovery of optimal catalysts for the stereoselective synthesis of this compound. nih.gov This approach allows for the rapid evaluation of a large number of catalysts, significantly reducing the time and resources required for catalyst development.

| Catalytic Approach | Potential Advantages for this compound Synthesis | Related Research Example |

| Organocatalysis | Metal-free, environmentally benign, potential for high enantioselectivity. | Enantioselective synthesis of dihydropyridazines using chiral secondary amines. nih.gov |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Kinetic resolution of a succinate derivative using immobilized lipase. nih.gov |

| Bifunctional Catalysis | Enhanced stereocontrol through substrate pre-organization. | Asymmetric transformations using chiral Brønsted base catalysts. researchgate.net |

| Phase Transfer Catalysis | Practical and scalable for enantioselective synthesis. | Asymmetric synthesis of a 3,3-disubstituted isoindolinone. researchgate.net |

Expansion of Applications in Materials Science and Advanced Functional Molecules

While currently utilized in specific contexts, this compound holds significant promise as a versatile building block for the creation of new materials and advanced functional molecules.

A key area of future exploration is its use as a monomer in the synthesis of novel polyesters . The rigid diphenyl backbone can impart unique thermal and mechanical properties to the resulting polymers. Research into the biocatalyzed synthesis of aromatic-aliphatic polyesters has demonstrated the feasibility of incorporating aromatic diols to create materials with tailored characteristics. whiterose.ac.uk this compound, with its two phenyl groups, could be a valuable component in the design of high-performance polymers, potentially for applications such as coatings or specialty plastics. researchgate.net

Furthermore, the chiral nature of this compound makes it an attractive candidate for the development of chiral materials . These materials can exhibit unique optical properties and are of interest for applications in areas such as chiral chromatography, sensors, and nonlinear optics. The stereoselective synthesis of the different isomers of this compound is a prerequisite for exploring these possibilities.

The molecule's structure also suggests its potential as a scaffold for the synthesis of biologically active molecules or as a component in the development of new pharmaceuticals. Succinate derivatives have been investigated for their potential insulinotropic effects, highlighting the diverse biological roles of this class of compounds. nih.gov

Advanced Computational Methodologies for Predictive Design

The use of computational chemistry is expected to play an increasingly important role in the future research of this compound. These methods can provide valuable insights into its synthesis and properties, guiding experimental work and accelerating the discovery process.

Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms and predict the stereochemical outcome of catalytic reactions. By understanding the transition state structures and energy barriers, researchers can rationally design more selective catalysts and optimize reaction conditions. This predictive power can significantly reduce the amount of trial-and-error experimentation required.

Molecular modeling can be used to predict the properties of polymers and other materials derived from this compound. By simulating the interactions between polymer chains, it is possible to estimate properties such as glass transition temperature, mechanical strength, and permeability. This information is invaluable for the targeted design of materials with specific functionalities.

The development of more accurate and efficient computational methods, combined with increasing computing power, will enable more complex systems to be studied with greater precision, further enhancing the impact of computational chemistry in this field.

Integration with Flow Chemistry and Automated Synthesis

To meet the potential demand for this compound and its derivatives, the development of continuous and automated synthesis methods is crucial. Flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up.

The continuous-flow synthesis of related succinate derivatives has already been demonstrated, showcasing the feasibility of this approach. Current time information in Bangalore, IN. By immobilizing catalysts in packed-bed reactors, it is possible to create efficient and reusable catalytic systems. The integration of online monitoring and purification techniques can lead to fully automated processes for the on-demand production of this compound.

Automated synthesis platforms , combined with high-throughput screening, can be used to rapidly optimize reaction conditions and explore a wide range of substrates. This technology can significantly accelerate the research and development cycle, from initial discovery to large-scale production. The combinatorial synthesis of chiral esters in continuous-flow reactors is a testament to the power of this approach for generating libraries of compounds for various applications. scielo.br

The adoption of these advanced manufacturing technologies will be instrumental in unlocking the full potential of this compound as a valuable chemical building block.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Diethyl 2,3-diphenylbutanedioate, and how do reaction conditions influence yield?

A typical synthesis involves condensation reactions using precursors like nitroacrylic esters and hydrazines. For example, a derivative of this compound was synthesized by refluxing ethyl 3-ethoxy-2-nitroacrylate with hydrazine in ethanol, followed by recrystallization from dichloromethane and petroleum ether to yield crystals (31% yield) . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance solubility of intermediates.

- Temperature : Reflux conditions (e.g., boiling ethanol) accelerate reaction kinetics.

- Purification : Recrystallization optimizes purity but may reduce yield due to solubility limitations.

Advanced: How can researchers address discrepancies in spectroscopic data during structural elucidation of this compound analogs?

Contradictions between NMR, IR, and mass spectrometry data often arise from dynamic molecular conformations or impurities. To resolve these:

- X-ray crystallography : Provides unambiguous structural confirmation. For instance, a derivative crystallized in the orthorhombic Pbca space group (a=15.922 Å, b=8.0335 Å, c=18.655 Å) confirmed substituent positions via displacement parameters .

- DFT calculations : Compare experimental and computed spectra to identify conformational equilibria.

- Multi-technique validation : Cross-validate NMR coupling constants with crystallographic torsion angles .

Basic: What spectroscopic techniques are critical for characterizing this compound’s molecular structure?

- NMR : and NMR identify phenyl and ester groups. Splitting patterns (e.g., doublets for vicinal protons) confirm substitution patterns.

- IR : Strong C=O stretches (~1730 cm) and aromatic C-H bends (~700 cm) validate ester and phenyl moieties.

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 436.50 for a derivative) .

Advanced: How does crystal packing influence the physicochemical properties of this compound derivatives?

Crystal packing, driven by weak interactions, affects stability and solubility. For example:

- Hydrogen bonding : C-H···O interactions (e.g., 2.50–2.65 Å) form supramolecular layers parallel to the (010) plane, enhancing thermal stability .

- π-π stacking : Aromatic interactions between phenyl groups (3.8–4.2 Å) reduce solubility in nonpolar solvents.

- Disorder : Partial occupancy of ethyl groups (0.57:0.43 ratio) in the lattice may lower melting points .

Basic: What experimental design considerations optimize the synthesis of this compound?

- Catalyst selection : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can accelerate esterification.

- Stoichiometry : Equimolar ratios of reactants minimize side products.

- Reaction monitoring : TLC or in-situ IR tracks intermediate formation.

- Workup : Liquid-liquid extraction removes unreacted hydrazines, improving purity .

Advanced: What strategies resolve non-statistical disorder in the crystal lattice of this compound analogs?

Disordered moieties (e.g., ethyl groups) require:

- Multi-conformer modeling : Refine occupancy ratios (e.g., 0.57:0.43) using SHELXL’s PART instructions .

- Low-temperature data collection : Reduces thermal motion (e.g., 113 K in ), sharpening diffraction spots.

- Constraints : Apply geometric restraints to bond lengths/angles during refinement to avoid overfitting .

Basic: How do substituents on the phenyl rings affect the reactivity of this compound?

- Electron-withdrawing groups (e.g., NO) increase electrophilicity, enhancing nucleophilic attack at the ester carbonyl.

- Steric hindrance : Bulky substituents (e.g., ortho-methyl) reduce reaction rates in SN mechanisms.

- Solubility : Hydrophobic substituents decrease aqueous solubility but improve organic-phase reactivity .

Advanced: How can computational methods predict the supramolecular assembly of this compound derivatives?

- Molecular dynamics (MD) : Simulate packing motifs using force fields (e.g., AMBER) to replicate hydrogen-bonded layers .

- Hirshfeld surface analysis : Quantify interaction types (e.g., H-bond vs. van der Waals) from crystallographic data.

- Docking studies : Predict host-guest interactions for applications in molecular recognition .

Basic: What are the challenges in scaling up the synthesis of this compound for bulk studies?

- Purification : Recrystallization becomes inefficient at larger scales; switch to column chromatography.

- Exothermicity : Control reflux conditions to prevent thermal runaway.

- Cost : Optimize solvent recovery (e.g., ethanol distillation) .

Advanced: How do temperature and pressure modulate the polymorphic forms of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.